molecular formula C12H19BN2O3 B1377697 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester CAS No. 1315280-58-0

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Cat. No. B1377697
M. Wt: 250.1 g/mol
InChI Key: VHNCSHVEKCWKMA-UHFFFAOYSA-N
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Description

“1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester” is a chemical compound with the empirical formula C12H19BN2O3 . It’s a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug synthesis, catalyst development, and material science investigations.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.11 . It’s a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Applications in Coupling Reactions

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a compound of interest in the synthesis and applications within organic chemistry, particularly in coupling reactions. Although direct references to the specific compound in research are limited, insights can be drawn from related boronic acid pinacol esters and their utility in chemical synthesis.

Boronic acid pinacol esters, including derivatives of pyrazole, are pivotal in Suzuki-Miyaura coupling reactions. This coupling process is essential for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules. For instance, an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester highlights its application in Suzuki couplings, indicating the potential utility of similar compounds in facilitating carbon-carbon bond formations without the need for added base due to their stability and reactivity (Mullens, 2009).

Stability and Synthetic Utility

The stability of boronic acid pinacol esters is a significant attribute that enhances their synthetic utility. A study focusing on the synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids reveals that these compounds, characterized by regioselective lithiation, are stable under prolonged storage. This stability is crucial for their use as reagents in organic synthesis, suggesting similar potential applications for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (Ivachtchenko et al., 2004).

Analytical Challenges and Solutions

The analysis of highly reactive pinacolboronate esters presents unique challenges, such as their facile hydrolysis to the corresponding boronic acids, complicating standard analytical techniques like GC and HPLC. Innovative approaches to stabilize these compounds for analysis have broad implications, including the potential for understanding and quantifying the behavior of similar esters in various conditions (Zhong et al., 2012).

Polymerization and Material Science Applications

In material science, the Suzuki-Miyaura coupling polymerization demonstrates the use of dibromoarene and arylenediboronic acid (ester) for synthesizing high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This application underscores the versatility of boronic acid esters in creating advanced materials with specific end functionalities (Nojima et al., 2016).

Photoinduced Borylation

A metal- and additive-free photoinduced borylation method illustrates the conversion of haloarenes directly to boronic acids and esters, highlighting an efficient and environmentally friendly synthesis pathway that could be relevant for generating 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester and similar compounds without the need for transition metal catalysts (Mfuh et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNCSHVEKCWKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

CAS RN

1876473-44-7
Record name (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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